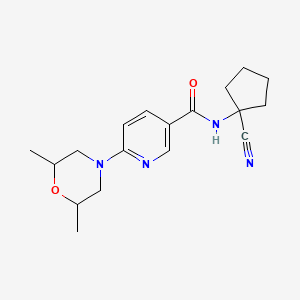

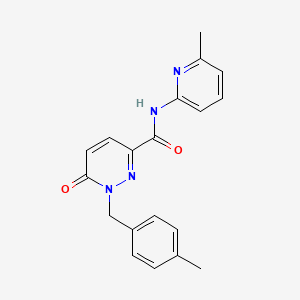

![molecular formula C17H9FN2O B2521687 3-(2-氟苯基)-5H-茚并[1,2-c]哒嗪-5-酮 CAS No. 161111-63-3](/img/structure/B2521687.png)

3-(2-氟苯基)-5H-茚并[1,2-c]哒嗪-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one" is a derivative of the pyridazinone class, which is known for its wide spectrum of biological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including cardiotonic, anticancer, antiangiogenic, antioxidant, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multistep reactions starting from various precursors. For instance, N-substituted 3H-indeno[1,2-c]pyridazinones were synthesized from 5-alkyl-4,5-dihydro-6-[4-N-substituted phenyl]-3(2H)-pyridazinones, demonstrating the versatility of the pyridazinone scaffold . Similarly, a series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and characterized by spectral techniques . The fluorophenyl pyridazinyl ketone, a precursor for various benzo-annelated heterocycles, was prepared from 3,6-dichloropyridazine .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been elucidated through various techniques, including crystallography and computational studies. For example, the crystal structure of a related compound, 4-benzyl-2-[2-(4-fluoro-phenyl)-2-oxoethyl]-6-phenyl-pyridazin-3(2H)-one, revealed the orientation of substituent rings relative to the central pyridazine ring and the presence of hydrogen bonding in the crystal lattice . Molecular docking studies have also been used to understand the interaction of pyridazinone derivatives with biological targets, such as monoamine oxidase (MAO) .

Chemical Reactions Analysis

Pyridazinone derivatives undergo various chemical reactions that are crucial for their biological activity. The substitution patterns on the pyridazinone core, particularly at the 3-position or C-8, have been shown to significantly influence the inhibitory potency against enzymes like MAO . The reactivity of these compounds allows for the design of molecules with specific biological activities, as demonstrated by the synthesis of compounds with potent antiangiogenic and antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the planarity of the molecule, the conformation of rings, and the presence of intra- and intermolecular hydrogen bonds, which can affect solubility, stability, and reactivity . The presence of fluorine atoms in the structure can also impact the lipophilicity and electronic properties of the compounds, which are important for their interaction with biological targets .

科学研究应用

抗癌活性和分子对接研究

包括与“3-(2-氟苯基)-5H-茚并[1,2-c]哒嗪-5-酮”相关的结构在内的新哒嗪酮衍生物的合成已被探索其潜在的抗癌活性。Mehvish 和 Kumar (2022) 报告了显示出有希望的体外抗氧化活性的化合物的创建,这是癌症治疗和预防中的一个关键因素。这些衍生物通过分子对接研究进行了评估,表明它们与细胞周期蛋白激酶和 DNA 的潜在相互作用,表明了抗癌活性的途径 Mehvish & Kumar, 2022。

用于精神分裂症治疗的磷酸二酯酶抑制

基于哒嗪酮的化合物的研究也导致了针对磷酸二酯酶 10A (PDE10A) 的有效抑制剂的发现,磷酸二酯酶 10A 是精神分裂症治疗的有希望的靶点。Kunitomo 等人 (2014) 合成了一系列化合物,包括“1-[2-氟-4-(1H-吡唑-1-基)苯基]-5-甲氧基-3-(1-苯基-1H-吡唑-5-基)哒嗪-4(1H)-酮” (TAK-063),展示了有效的抑制活性和出色的选择性,以及有利于脑穿透的药代动力学 Kunitomo et al., 2014。

单胺氧化酶抑制

“3-(2-氟苯基)-5H-茚并[1,2-c]哒嗪-5-酮”框架内的化合物已被研究其对单胺氧化酶-B (MAO-B) 的抑制作用,单胺氧化酶-B 是神经退行性疾病治疗的靶点。Kneubühler 等人 (1995) 合成了一系列茚并[1,2-c]哒嗪-5-酮,展示了对 MAO-B 的优先抑制,活性范围从弱到高。这表明这些化合物在治疗与 MAO-B 相关的疾病中具有治疗潜力 Kneubühler et al., 1995。

抗炎和镇痛活性

进一步的研究发现了源自“3-(2-氟苯基)-5H-茚并[1,2-c]哒嗪-5-酮”和类似化合物的刚性结构的抗炎和镇痛特性。Cignarella 等人 (1982) 探索了对 5H-茚并[1,2-c]哒嗪衍生物的修饰,注意到某些衍生物中抗炎活性消失,而另一些衍生物则维持或增强了它们的镇痛解热特性 Cignarella et al., 1982。

未来方向

属性

IUPAC Name |

3-(2-fluorophenyl)indeno[1,2-c]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9FN2O/c18-14-8-4-3-7-12(14)15-9-13-16(20-19-15)10-5-1-2-6-11(10)17(13)21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEZASIQHPITIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

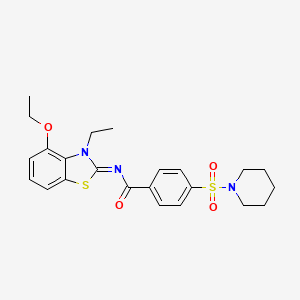

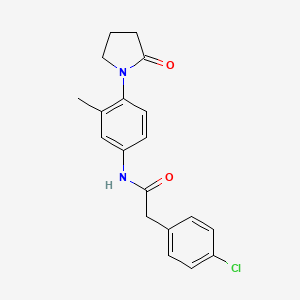

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)

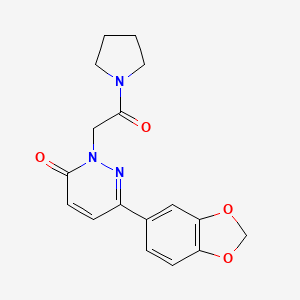

![(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2521607.png)

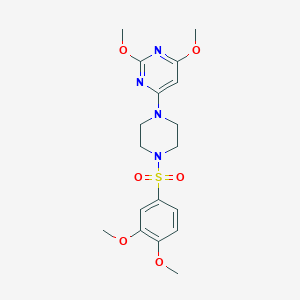

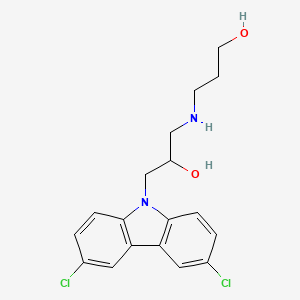

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2521616.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2521617.png)

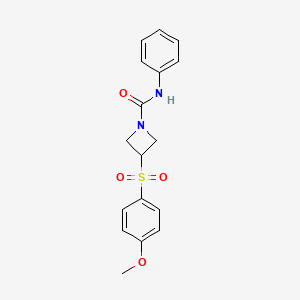

![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)

![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)